
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in a variety of cellular processes, including membrane trafficking, signal transduction, and cytoskeletal dynamics.
Wirkmechanismus
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- inhibits PLD by binding to its catalytic domain, which prevents the enzyme from hydrolyzing phosphatidylcholine to generate phosphatidic acid. This leads to a decrease in the levels of phosphatidic acid, which is an important signaling molecule that regulates a variety of cellular processes. The inhibition of PLD by Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to have several downstream effects, including the inhibition of mTORC1 signaling, the activation of AMPK, and the induction of autophagy.
Biochemical and Physiological Effects:
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to have several biochemical and physiological effects. Inhibition of PLD by Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- leads to a decrease in the levels of phosphatidic acid, which has been shown to regulate several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal dynamics. Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has also been shown to inhibit mTORC1 signaling, which is a key regulator of cell growth and proliferation. In addition, Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to activate AMPK, which is a master regulator of cellular energy homeostasis. Finally, Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been shown to induce autophagy, which is a cellular process that degrades and recycles cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also a potent inhibitor of PLD, which allows for the study of the role of PLD in various cellular processes. However, Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- also has some limitations. It is not a specific inhibitor of PLD, and it can inhibit other enzymes that are structurally similar to PLD. In addition, the effects of Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- on cellular processes may be complicated by its off-target effects.
Zukünftige Richtungen
There are several future directions for the use of Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- in scientific research. One direction is the study of the role of PLD in cancer. PLD has been shown to be overexpressed in several types of cancer, and the inhibition of PLD by Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- may have therapeutic effects in these cancers. Another direction is the study of the role of PLD in neurodegenerative diseases, such as Alzheimer's disease. PLD has been implicated in the generation of amyloid-beta peptides, which are a hallmark of Alzheimer's disease. Finally, the development of more specific inhibitors of PLD may allow for the study of the role of PLD in various cellular processes without the off-target effects of Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-.
Synthesemethoden
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- was first synthesized by Zhang et al. in 2012 using a three-step synthetic route. The first step involved the preparation of 4-fluoro-3-nitrobenzenesulfonamide, which was then reduced to 4-fluoro-3-aminobenzenesulfonamide in the second step. In the final step, 4-fluoro-3-aminobenzenesulfonamide was reacted with 2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid to obtain Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been extensively used in scientific research to study the role of PLD in various cellular processes. PLD has been implicated in several diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Therefore, Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has been used to investigate the potential therapeutic effects of PLD inhibition in these diseases. Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- has also been used to study the role of PLD in membrane trafficking, signal transduction, and cytoskeletal dynamics.
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-oxo-1,3-dihydroindol-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3S/c15-10-4-6-11(7-5-10)21(19,20)17-12-3-1-2-9-8-13(18)16-14(9)12/h1-7,17H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAZGCVSLJHRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, 4-fluoro-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

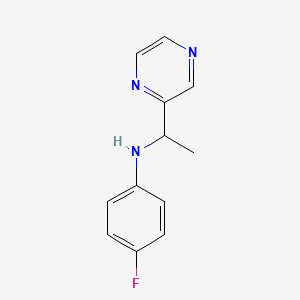
![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
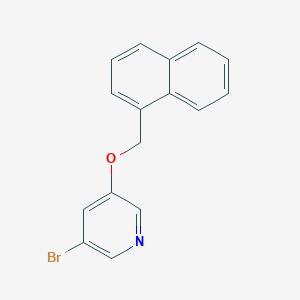
![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)
![N-[2-(2-methoxyethoxy)ethyl]-4-sulfamoylbenzamide](/img/structure/B7578460.png)
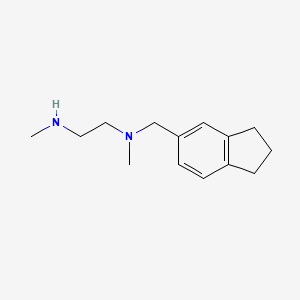
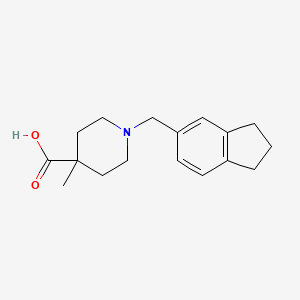

![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)
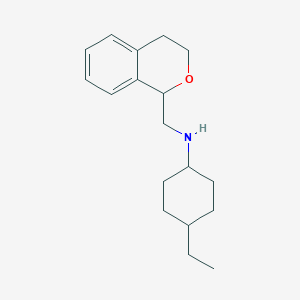
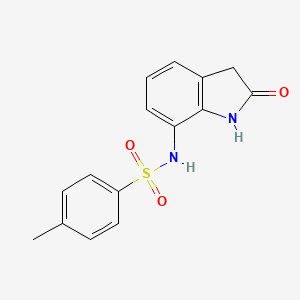

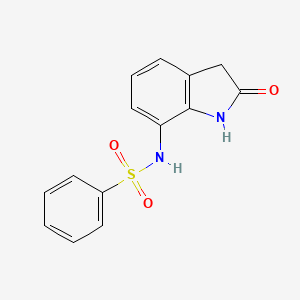
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)